molecular formula C5H10O5 B584073 D-[2-2H]Xylose CAS No. 288846-91-3

D-[2-2H]Xylose

Cat. No.: B584073
CAS No.: 288846-91-3
M. Wt: 151.136
InChI Key: SRBFZHDQGSBBOR-HKVGOPQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-[2-2H]Xylose is a deuterated derivative of D-ribose, a naturally occurring sugar molecule. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-[2-2H]Xylose typically involves the deuteration of D-ribose. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or by using deuterated reagents in the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These methods often utilize continuous flow reactors to ensure efficient and consistent deuteration. The use of deuterated solvents and catalysts is common to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

D-[2-2H]Xylose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding deuterated acids.

    Reduction: Reduction reactions can convert it into deuterated alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include deuterated acids, alcohols, and substituted derivatives, which have applications in various fields .

Scientific Research Applications

Chemistry

In chemistry, D-[2-2H]Xylose is used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.

Biology

In biological research, this compound is utilized in metabolic studies to understand the role of deuterium in biological systems. It helps in elucidating metabolic pathways and enzyme mechanisms .

Medicine

In medicine, this compound is explored for its potential therapeutic effects, including its use as a deuterated drug candidate to improve pharmacokinetic properties and reduce metabolic degradation.

Industry

Industrially, this compound is used in the production of deuterated materials and as a precursor for the synthesis of other deuterated compounds .

Mechanism of Action

The mechanism of action of D-[2-2H]Xylose involves its interaction with various molecular targets. The presence of deuterium alters the kinetic isotope effect, leading to changes in reaction rates and pathways. This can result in enhanced stability and reduced metabolic degradation of the compound .

Comparison with Similar Compounds

Similar Compounds

    D-ribose: The non-deuterated form of D-[2-2H]Xylose.

    Deuterated glucose: Another deuterated sugar molecule with similar applications.

    Deuterated mannose: A deuterated sugar used in metabolic studies.

Uniqueness

This compound is unique due to its specific deuteration pattern, which provides distinct advantages in terms of stability and reduced metabolic degradation compared to its non-deuterated counterparts .

Biological Activity

D-[2-2H]Xylose is a deuterated form of D-xylose, a five-carbon aldopentose sugar that plays an essential role in carbohydrate metabolism. This article explores the biological activity of this compound, including its metabolic pathways, antimicrobial properties, and potential applications in research and medicine.

Metabolism of this compound

D-Xylose is primarily metabolized in the liver and is an important substrate for various metabolic processes. The metabolism of this compound involves several enzymatic reactions:

  • Transport Mechanisms : D-Xylose is taken up by cells through both low-affinity and high-affinity glucose transport systems. Research indicates that glucose can inhibit the transport of xylose, affecting its uptake in Saccharomyces cerevisiae .
  • Conversion to Xylitol : In the presence of NADPH, D-Xylose is reduced to xylitol by xylose reductase. This enzyme exhibits a specific activity of approximately 5 mU/mg of protein in glucose-grown cultures .
  • Catabolism Pathways : The complete catabolism of xylose involves its conversion to ethanol and acetic acid, indicating that multiple pathways exist for its metabolism .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of D-xylose derivatives, including those containing deuterated forms like this compound. The biological activity against various microorganisms has been documented:

Compound Microorganism Minimum Inhibitory Concentration (MIC)
D-XylopyranosidesStaphylococcus aureus32–256 µg/mL
D-XylopyranosidesEscherichia coli32–256 µg/mL
D-XylopyranosidesCandida albicans32–256 µg/mL
D-XylopyranosidesCandida glabrata32–256 µg/mL

The results indicate that certain derivatives of D-xylose exhibit significant antimicrobial activity against both bacterial and fungal strains .

Case Studies and Research Findings

1. Role in Metabolic Studies : A study utilized this compound to investigate the metabolic pathways in yeast, revealing insights into how xylose metabolism can be influenced by other sugars like ribose. This research is pivotal for understanding sugar metabolism in various organisms and could inform future studies on metabolic diseases .

2. Antimicrobial Testing : In a recent investigation, new derivatives of D-xylose were synthesized and tested for their antimicrobial effects. The study found that these derivatives had varying degrees of efficacy against different microbial strains, suggesting potential applications in developing new antimicrobial agents .

3. Synthesis and Characterization : Another study focused on synthesizing new classes of d-xylopyranosides and assessing their biological activities. The findings indicated that structural modifications significantly influence their antimicrobial potency, highlighting the importance of chemical structure in biological activity .

Properties

IUPAC Name

(3R,4S,5R)-3-deuteriooxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-HKVGOPQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@H]([C@@H](COC1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.